molecular formula C5H6FNO2S2 B2358645 4-Amino-5-methylthiophene-2-sulfonyl fluoride CAS No. 2168970-66-7

4-Amino-5-methylthiophene-2-sulfonyl fluoride

Cat. No.: B2358645
CAS No.: 2168970-66-7
M. Wt: 195.23
InChI Key: GKIXAGCISFLOHT-UHFFFAOYSA-N
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Description

4-Amino-5-methylthiophene-2-sulfonyl fluoride is an organosulfur compound with a unique structure that includes a thiophene ring substituted with an amino group, a methyl group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-amino-5-methylthiophene-2-sulfonamide with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and specific solvents can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methylthiophene-2-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed:

Scientific Research Applications

4-Amino-5-methylthiophene-2-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or protein .

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-5-methylthiophene-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S2/c1-3-4(7)2-5(10-3)11(6,8)9/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIXAGCISFLOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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